6-Hydroxy-2-benzoxazolinone
Overview
Description
6-Hydroxy-2-benzoxazolinone is a chemical compound related to various benzoxazolinones studied for their biological activities and chemical properties. While the provided papers do not directly discuss 6-Hydroxy-2-benzoxazolinone, they do provide insights into similar compounds, such as 6-methoxy-2-benzoxazolinone (MBOA), which is an auxin-inhibiting substance found in maize and has been synthesized through various methods . These compounds are of interest due to their potential pharmacological activities, including psychotropic, analgesic, and anti-nociceptive effects .
Synthesis Analysis
The synthesis of 6-methoxy-2-benzoxazolinone (MBOA) has been achieved through different procedures. One method involves the conversion of DIMBOA, a related compound from maize, into MBOA using acetic anhydride at room temperature . Another approach includes the formation and reduction of 5-methoxy-2-nitrophenol followed by fusion with urea . An improved yield of MBOA synthesis was reported when condensation of 2-hydroxy-4-methoxyphenylammonium chloride with urea was performed in 1,3-butanediol solvent . These methods highlight the versatility in synthesizing benzoxazolinone derivatives.
Molecular Structure Analysis
The molecular structures of benzoxazolinone derivatives are confirmed using various analytical techniques such as NMR and mass spectrometry. For instance, the structure of a synthesized quinazoline derivative was confirmed by 1H NMR and MS spectrum . Similarly, the identification of human urinary metabolites of 6-benzoyl benzoxazolinone (6-BB) after oral administration was achieved using gas chromatography/mass spectrometry, which helped in understanding the metabolic pathways of these compounds .
Chemical Reactions Analysis
Benzoxazolinones undergo various chemical reactions, including enzymatic acylation, reduction, and cyclization. The enzymatic acylation of DIMBOA to MBOA is an example of a reaction that may play a role in plant phototropism . The synthesis of novel benzoxazolinone derivatives involves reactions such as nitration, reduction, and lactamization, which are crucial for creating pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazolinones are influenced by their molecular structure and substituents. These properties are essential for their biological activity and stability. For example, the presence of a methoxy group in MBOA affects its auxin-inhibiting properties in plants . The pharmacodynamic study of arylpiperazino-butyryl-benzoxazolinones and their reduction products revealed psychotropic and analgesic activities, indicating the importance of the chemical structure in determining the compound's function .
Scientific Research Applications
Allelochemical Properties and Microbial Transformation
6-Hydroxy-2-benzoxazolinone (6-HBOA) is a notable allelochemical present in agricultural crops like wheat, rye, and maize. It primarily exists as glucosides and transforms into benzoxazolinones upon plant injury or insect attack. Microbial transformation in the soil is crucial for exploiting the allelopathic properties of these crops, as they can suppress weeds and soil-borne diseases. Transformation products include aminophenoxazinones, malonamic acids, and acetamides. Understanding this microbial transformation is vital for purposeful exploitation of the allelopathic properties of these crops (Fomsgaard, Mortensen, & Carlsen, 2004).
Allelopathic Interactions and Plant-Fungus Dynamics
In maize, benzoxazolinone detoxification involves intricate interactions among plants, soil microorganisms, and endophytic fungi like Fusarium verticillioides. These interactions are vital in plant survival against allelopathic attacks and are influenced by various biotic and abiotic factors, including herbicides. The dynamics involve the conversion of benzoxazolinone to different compounds like 2-acetamidophenol (AAP) and O-hydroxyphenyl malonamic acid (OHPMA), showcasing a complex network of allelopathic interactions (Knop et al., 2007).
Phytochemical Screening and Anti-Inflammatory Applications
6-HBOA, identified as a phytoconstituent in Acanthus ilicifolius Linn., shows promise in treating inflammatory diseases. It's part of the COX-2/5-LOX enzymes inhibitors, which are known for their anti-inflammatory effects. Computational studies suggest that 6-HBOA and its derivatives could lead to the development of dual inhibitors for COX-2/5-LOX enzymes, offering a potential pathway for novel anti-inflammatory treatments (Saranya et al., 2014).
Antibacterial and Antifungal Activities
6-HBOA has demonstrated significant antifungal and antibacterial activities. It shows potency against fungi like Fusarium oxysporum and has been identified as the most potent inhibitor among tested pineal products in inhibiting the growth of Agrobacterium tumefaciens, a bacterium. This showcases its potential in antimicrobial applications (Wang & Ng, 2002).
Ecotoxicological Characterization
Ecotoxicological studies involving 6-HBOA and its transformation products highlight their significant ecological impact. These studies involve characterizing the toxic effects of these compounds on organisms like Daphnia magna, emphasizing the importance of understanding their environmental implications and behaviors (Lo Piparo et al., 2006).
Plant Growth and Weed Management
Research also points to the role of 6-HBOA in managing plant growth and weed interference. For instance, it can affect the germination and growth of various plant species and has implications in managing weeds during seedling growth, indicating its potential use in agricultural practices aimed at crop protection and yield optimization (Oliveros-Bastidas et al., 2021).
Future Directions
Recent research shows that, in addition to their central role in the maize chemical defense repertoire, benzoxazinoids may have important functions in regulating other defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Investigation of natural variation in maize benzoxazinoid accumulation, which is greatly facilitated by recent genomics advances, will have a major impact in this research area by leading to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .
properties
IUPAC Name |
6-hydroxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXDPMPFOQCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228855 | |
Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-benzoxazolinone | |
CAS RN |
78213-03-3 | |
Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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